molecular formula C10H11BrFNO2 B1466232 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide CAS No. 1478009-99-2

2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide

Cat. No.: B1466232
CAS No.: 1478009-99-2
M. Wt: 276.1 g/mol
InChI Key: IDYUPRWGQUOUGO-UHFFFAOYSA-N
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Description

2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide is an organic compound that features a bromo and fluoro-substituted phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-bromo-3-fluorophenol with N,N-dimethylacetamide in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Commonly used bases include potassium carbonate or sodium hydroxide.

    Solvent: Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized.

Major Products Formed

The major products formed from these reactions include various substituted phenoxy derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is also investigated for its use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets. The acetamide moiety may also play a role in stabilizing the compound’s interaction with its molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-fluorophenol: A precursor in the synthesis of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide.

    2-(4-bromo-3-fluorophenoxy)-5-fluorobenzonitrile: Another compound with similar structural features.

    2-(4-bromo-3-fluorophenoxy)-5-(chloromethyl)-4-methylpyrimidine: A related compound with additional functional groups.

Uniqueness

This compound is unique due to its specific combination of bromo, fluoro, and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-13(2)10(14)6-15-7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYUPRWGQUOUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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